REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:9]([cH:10][c:11]1[C:12]([F:13])([F:14])[F:15])[NH:8][CH2:7][CH2:6]2.[CH3:21][OH:22].[CH:23]([Cl:24])([Cl:25])[Cl:26].[I:16][Si:17]([CH3:18])([CH3:19])[CH3:20]>>[OH:2][c:3]1[cH:4][c:5]2[c:9]([cH:10][c:11]1[C:12]([F:13])([F:14])[F:15])[NH:8][CH2:7][CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(cc1C(F)(F)F)NCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)I
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Name
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Type
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product
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Smiles
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Oc1cc2c(cc1C(F)(F)F)NCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |